4-[(4-Fluorobenzyl)oxy]chromane
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Overview
Description
4-[(4-Fluorobenzyl)oxy]chromane is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological and pharmaceutical activities. The structure of this compound consists of a chromane core with a 4-fluorobenzyl group attached via an oxygen atom.
Mechanism of Action
Target of Action
Chromanone-derived compounds, to which this compound belongs, have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Chromanone analogs have been reported to display various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the reported biological activities of chromanone analogs, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)oxy]chromane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromane and 4-fluorobenzyl alcohol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. Commonly used catalysts include acids or bases that facilitate the formation of the ether linkage between the chromane and the 4-fluorobenzyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)oxy]chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the chromane ring to a dihydrochromane structure.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Dihydrochromane derivatives.
Substitution: Various substituted chromane derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Chromanone Derivatives: These compounds share a similar chromane core but differ in their substituents.
Fluorobenzyl Ethers: Compounds with a fluorobenzyl group attached to different core structures.
Uniqueness
4-[(4-Fluorobenzyl)oxy]chromane is unique due to the presence of both the chromane core and the 4-fluorobenzyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for targeted interactions in biological systems and specific applications in material science .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-8,16H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAHRPDGNVJSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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